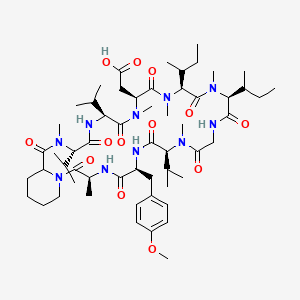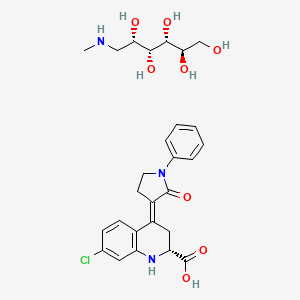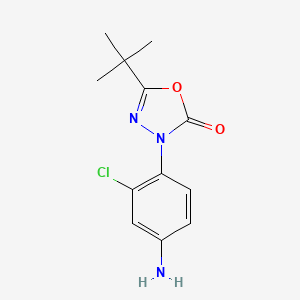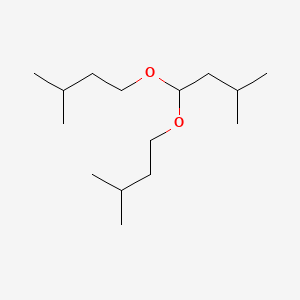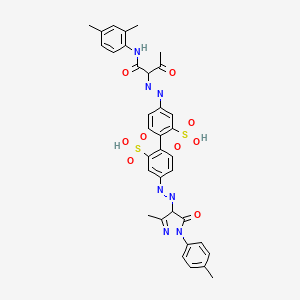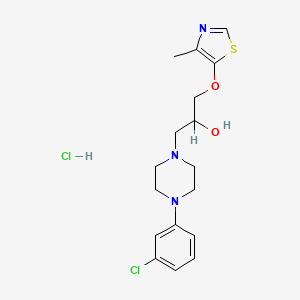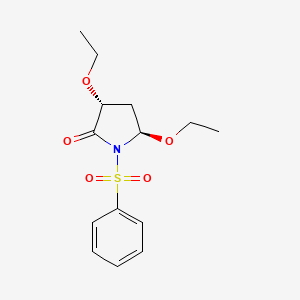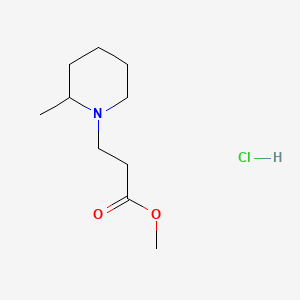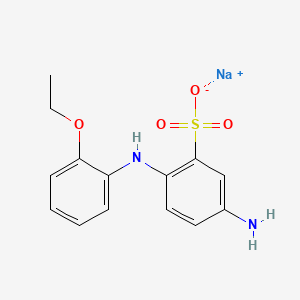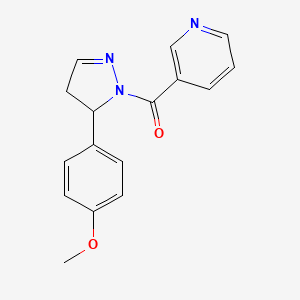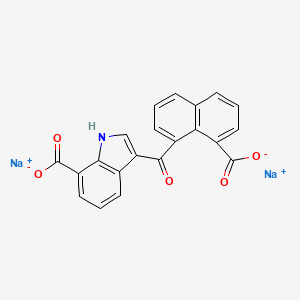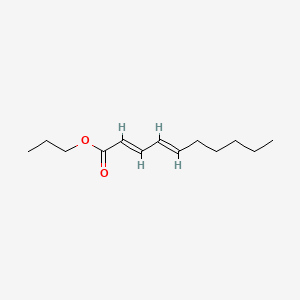
Propyl 2,4-decadienoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Propyl 2,4-decadienoate is typically synthesized through an esterification reaction. The synthetic route involves the following steps :
Condensation Reaction: Acetone and hexanedial undergo a condensation reaction to form 2,4-hexadienol.
Esterification Reaction: The 2,4-hexadienol is then esterified with propanoic acid to produce this compound.
Análisis De Reacciones Químicas
Propyl 2,4-decadienoate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed from these reactions are carboxylic acids, alcohols, and substituted esters .
Aplicaciones Científicas De Investigación
Propyl 2,4-decadienoate has several scientific research applications :
Flavor and Fragrance Industry: Due to its strong fruity aroma, it is widely used as a flavoring agent in food products and as a fragrance in perfumes and cosmetics.
Biological Studies: It is used in studies related to lipid oxidation and its impact on protein conformation and aroma development in food products.
Chemical Research: It serves as a model compound in the study of esterification reactions and the behavior of unsaturated esters.
Mecanismo De Acción
The mechanism by which propyl 2,4-decadienoate exerts its effects involves its interaction with molecular targets through hydrophobic interactions and hydrogen bonding. These interactions influence the conformation of proteins and other biomolecules, leading to changes in their functional properties .
Comparación Con Compuestos Similares
Propyl 2,4-decadienoate can be compared with other similar compounds such as ethyl 2,4-decadienoate and methyl 2,4-decadienoate . While all these compounds share a similar ester structure, this compound is unique due to its specific fruity aroma and its particular applications in the flavor and fragrance industry.
Propiedades
Número CAS |
3025-32-9 |
|---|---|
Fórmula molecular |
C13H22O2 |
Peso molecular |
210.31 g/mol |
Nombre IUPAC |
propyl (2E,4E)-deca-2,4-dienoate |
InChI |
InChI=1S/C13H22O2/c1-3-5-6-7-8-9-10-11-13(14)15-12-4-2/h8-11H,3-7,12H2,1-2H3/b9-8+,11-10+ |
Clave InChI |
RKDOXCGYGLYOBV-BNFZFUHLSA-N |
SMILES isomérico |
CCCCC/C=C/C=C/C(=O)OCCC |
SMILES canónico |
CCCCCC=CC=CC(=O)OCCC |
Densidad |
0.913-0.919 |
Descripción física |
colourless to light pale yellow liquid; Bartlett pear aroma |
Solubilidad |
Soluble in fat; Insoluble in water soluble (in ethanol) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


